molecular formula C15H21FN2O4S B2369136 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxamide CAS No. 946214-85-3

1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2369136
CAS No.: 946214-85-3
M. Wt: 344.4
InChI Key: NKPNOFMDCPATAE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenoxy group, a propyl sulfonyl group, and a piperidine carboxamide group. The exact structure would require more detailed analysis or experimental data.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.38. Other physical and chemical properties such as solubility, melting point, and boiling point would require more specific experimental data .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

  • Repaglinide and Hypoglycemic Benzoic Acid Derivatives : Studies have explored the structure-activity relationships in hypoglycemic benzoic acid derivatives, leading to the discovery of Repaglinide, a therapeutic for type 2 diabetic patients. This research provides insights into pharmacophoric groups essential for hypoglycemic activity, laying groundwork for future drug design (Grell et al., 1998).

  • Selective Met Kinase Inhibitors : The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the potential for treating Met-dependent cancers. Such compounds have advanced into clinical trials, underscoring their significance in cancer therapy (Schroeder et al., 2009).

  • Anticancer Curcumin Mimics : The synthesis of curcumin mimics with potent anti-proliferative properties offers a promising approach for cancer treatment. These compounds exhibit higher potency than clinically approved drugs in in vitro assays, demonstrating their potential as novel anticancer agents (Fawzy et al., 2019).

  • Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides : Research into the pharmacologically relevant properties of fluorinated piperidine derivatives provides valuable information on their basicity, lipophilicity, and metabolic stability. This knowledge is crucial for designing new anesthetics and other pharmacological agents (Vorberg et al., 2016).

  • Serotonin-5HT2-Receptors Tracers : Radioiodinated compounds targeting serotonin-5HT2-receptors for γ-emission tomography highlight the application of fluorophenoxy-propyl derivatives in neuroimaging. These tracers facilitate the study of psychiatric disorders by allowing the visualization of serotonin receptor distribution in the brain (Mertens et al., 1994).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that the compound could interact with biological systems through its fluorophenoxy, sulfonyl, and carboxamide groups .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemical compounds with appropriate safety measures .

Properties

IUPAC Name

1-[3-(4-fluorophenoxy)propylsulfonyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O4S/c16-13-2-4-14(5-3-13)22-10-1-11-23(20,21)18-8-6-12(7-9-18)15(17)19/h2-5,12H,1,6-11H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPNOFMDCPATAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)CCCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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